
Lead bis(5-oxo-L-prolinate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lead bis(5-oxo-L-prolinate) is a chemical compound with the molecular formula C10H14N2O6Pb. It is a lead salt of 5-oxo-L-proline, an optically active form of 5-oxoproline having L-configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
Lead bis(5-oxo-L-prolinate) can be synthesized through the reaction of lead(II) acetate with 5-oxo-L-proline in an aqueous solution. The reaction typically involves dissolving lead(II) acetate in water and then adding 5-oxo-L-proline under stirring conditions. The mixture is then heated to facilitate the reaction, and the resulting product is isolated by filtration and drying .
Industrial Production Methods
Industrial production of lead bis(5-oxo-L-prolinate) follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions
Lead bis(5-oxo-L-prolinate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form lead oxides and other oxidation products.
Reduction: Reduction reactions can convert lead bis(5-oxo-L-prolinate) to lead metal and other reduced forms.
Substitution: The compound can participate in substitution reactions where the lead ion is replaced by other metal ions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various metal salts for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions include lead oxides, elemental lead, and substituted metal prolinates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Lead bis(5-oxo-L-prolinate) has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other lead-containing compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of lead poisoning and other lead-related disorders.
Mechanism of Action
The mechanism of action of lead bis(5-oxo-L-prolinate) involves its interaction with biological molecules and cellular pathways. The compound can bind to proteins and enzymes, affecting their function and activity. It may also interact with cellular membranes and other structures, leading to various biological effects. The specific molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Lead acetate: Another lead salt with different chemical properties and applications.
Lead nitrate: A lead compound used in various industrial processes.
Lead oxalate: A lead salt with distinct chemical and physical properties.
Uniqueness
Lead bis(5-oxo-L-prolinate) is unique due to its specific chemical structure and the presence of the 5-oxo-L-proline ligandIts ability to participate in various chemical reactions and its potential biological activities make it a compound of significant interest in scientific research .
Properties
CAS No. |
85392-77-4 |
|---|---|
Molecular Formula |
C10H12N2O6Pb |
Molecular Weight |
463 g/mol |
IUPAC Name |
lead(2+);(2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/2C5H7NO3.Pb/c2*7-4-2-1-3(6-4)5(8)9;/h2*3H,1-2H2,(H,6,7)(H,8,9);/q;;+2/p-2/t2*3-;/m00./s1 |
InChI Key |
OJXFZRWEZWLNAO-QHTZZOMLSA-L |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)[O-].C1CC(=O)N[C@@H]1C(=O)[O-].[Pb+2] |
Canonical SMILES |
C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].[Pb+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(1-benzothiophen-3-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B12642030.png)
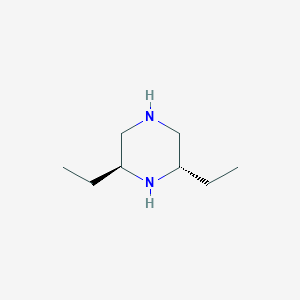

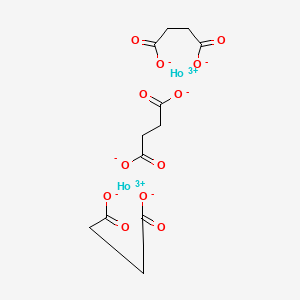
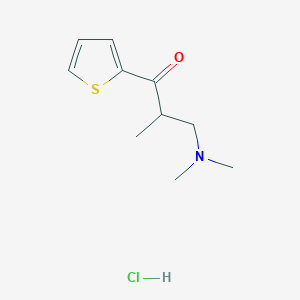

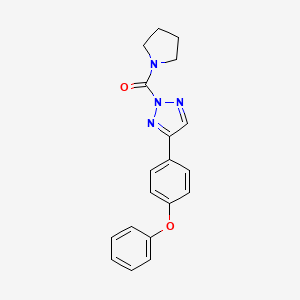

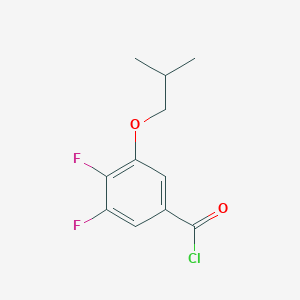

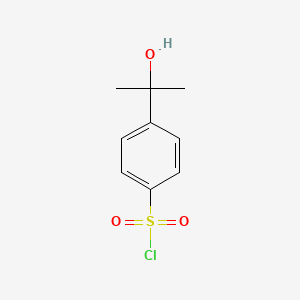

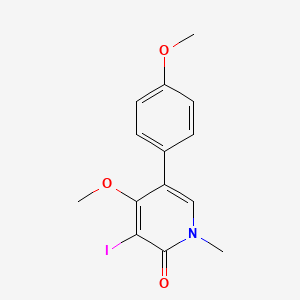
![1-Phenyl-2-[(2,4,6-trimethylphenyl)tellanyl]ethan-1-one](/img/structure/B12642125.png)
